molecular formula C10H10N2O6S B1387312 N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine CAS No. 874801-32-8

N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine

Cat. No.: B1387312
CAS No.: 874801-32-8
M. Wt: 286.26 g/mol
InChI Key: NTGCPZWTZOCFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine (CAS: 874801-32-8, MFCD05664892) is a sulfonamide derivative featuring a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core linked to a glycine moiety via a sulfonyl group. The benzoxazin ring system incorporates both oxygen and nitrogen atoms in its heterocyclic structure, distinguishing it from simpler aromatic systems.

Properties

IUPAC Name

2-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6S/c13-9-5-18-8-2-1-6(3-7(8)12-9)19(16,17)11-4-10(14)15/h1-3,11H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGCPZWTZOCFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with bromodomain-containing proteins (BRDs), particularly BRD4, which is involved in the regulation of gene expression through acetylation of lysine residues on histones. The interaction between this compound and BRD4 can inhibit the binding of BRD4 to acetylated histones, thereby modulating gene expression and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to downregulate the expression of oncogenes such as c-Myc, leading to reduced cell proliferation and increased apoptosis. Additionally, it can alter metabolic pathways by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation, thereby affecting cellular energy production and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of bromodomain-containing proteins, particularly BRD4. This inhibition occurs through the binding of this compound to the acetyl-lysine recognition pocket of BRD4, preventing its interaction with acetylated histones. This disruption in BRD4 function leads to changes in gene expression, particularly the downregulation of genes involved in cell proliferation and survival. Additionally, this compound can modulate the activity of other enzymes and proteins through direct binding or allosteric effects, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be significant. Prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are likely due to the continued suppression of oncogene expression and disruption of metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s impact on essential cellular processes and metabolic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit key enzymes in glycolysis and oxidative phosphorylation, leading to altered metabolic flux and changes in metabolite levels. Additionally, this compound can modulate the activity of enzymes involved in amino acid metabolism, further influencing cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via amino acid transporters, where it accumulates in the cytoplasm and other cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and activity within cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, this compound can be targeted to specific cellular compartments, such as the nucleus, through post-translational modifications and targeting signals. These localization mechanisms ensure that the compound exerts its effects on specific cellular processes and pathways.

Biological Activity

N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine is a compound of significant interest due to its diverse biological activities. This compound belongs to the class of benzoxazine derivatives, which have been studied for their potential therapeutic applications in various fields, including oncology and antifungal treatments.

Chemical Structure and Properties

The molecular structure of this compound features a sulfonamide linkage to a benzoxazine moiety, which is known for its biological activity. The compound can be represented as follows:

C11H12N2O5S\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_5\text{S}

This structure is crucial for its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from 3,4-dihydrobenzoxazines. For instance, a study evaluated various derivatives for their inhibitory effects on histone deacetylases (HDACs), which are key regulators in cancer cell proliferation. Compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells. The most active derivatives showed IC50 values in the micromolar range, indicating strong anticancer activity through HDAC inhibition .

Antifungal Activity

The antifungal properties of benzoxazine derivatives have also been investigated. A series of 2-substituted 1,3-benzoxazines demonstrated notable efficacy against various fungal pathogens such as Gibberella zeae and Botrytis cinerea. In particular, certain derivatives achieved 100% inhibition rates at specific concentrations . The mechanism of action appears to involve disruption of fungal cell wall synthesis or function.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerSW620 (Colon Cancer)1.498
AnticancerPC-3 (Prostate Cancer)1.794
AntifungalGibberella zeae25 (inhibition %)
AntifungalBotrytis cinereaModerate

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within target cells. For anticancer effects, the inhibition of HDACs is a primary mechanism that leads to altered gene expression and apoptosis in cancer cells. In antifungal applications, the compound may interfere with the biosynthesis pathways critical for fungal growth.

Comparison with Similar Compounds

Structural Analog: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine

Key Differences :

  • Core Heterocycle : The benzodioxin analog (CAS: 765924-08-1) replaces the benzoxazin’s nitrogen with a second oxygen, forming a 1,4-benzodioxin ring. This alters electronic properties and hydrogen-bonding capabilities.
  • Substituents: The sulfonyl group in the benzodioxin derivative is methylsulfonyl (SO₂CH₃), whereas the target compound has a glycine (NH₂CH₂COOH) substituent.
  • Molecular Formula: The benzodioxin analog has a molecular formula of C₁₁H₁₃NO₆S (MW: 287.29 g/mol), while the target compound’s formula is inferred as C₁₀H₁₀N₂O₅S (MW: ~278.27 g/mol), reflecting differences in heteroatom composition .

Patent-Disclosed Benzoxazin Derivatives

A 2019 patent (Publication Date: 04/10/2019) describes N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide derivatives as ROR-gamma modulators for autoimmune diseases. Key distinctions include:

  • Functional Groups : The patent compound substitutes the sulfonyl-glycine moiety with an acetamide group, altering its pharmacokinetic profile and target-binding interactions.
  • Biological Activity : The acetamide derivatives are explicitly linked to ROR-gamma modulation, suggesting that modifications to the sulfonyl-glycine sidechain in the target compound could similarly influence biological activity .

Perfluorinated Sulfonamido Glycine Derivatives

Compounds like N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine (CAS: 2991-50-6) and related perfluorinated analogs are structurally distinct due to their fluorinated alkyl chains. These differences lead to contrasting properties:

  • Environmental Impact : Perfluorinated compounds exhibit high persistence and bioaccumulation, whereas the target compound’s lack of fluorination likely reduces environmental toxicity.
  • Physicochemical Properties : Fluorinated chains increase hydrophobicity and chemical stability, whereas the benzoxazin-sulfonyl-glycine structure may enhance water solubility and biodegradability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Potential Applications
N-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine 874801-32-8 C₁₀H₁₀N₂O₅S ~278.27 Benzoxazin Sulfonyl-glycine Medicinal chemistry, enzyme modulation
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine 765924-08-1 C₁₁H₁₃NO₆S 287.29 Benzodioxin Methylsulfonyl-glycine Laboratory research
N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine 2991-50-6 C₁₂H₁₂F₁₇NO₄S 599.26 Perfluorinated alkyl Fluorinated sulfonyl-ethyl-glycine Industrial surfactants (restricted due to toxicity)
Patent benzoxazin-acetamide derivative Not provided ~C₂₈H₃₀N₃O₃ ~472.56 Benzoxazin Acetamide-piperidine-phenyl ROR-gamma modulation for autoimmune diseases

Research Implications and Gaps

  • Structural Activity Relationships (SAR) : The benzoxazin core’s nitrogen atom may enhance hydrogen-bonding interactions compared to benzodioxin, influencing target selectivity.
  • Data Limitations : Direct experimental data on the target compound’s solubility, stability, and biological activity are absent in the provided evidence. Further studies are needed to characterize these properties.
  • Environmental and Safety Profiles : Unlike perfluorinated analogs, the target compound’s lack of fluorine suggests lower bioaccumulation risks, though toxicity studies are warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine
Reactant of Route 2
N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.